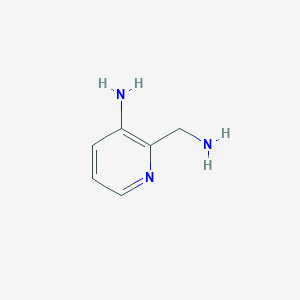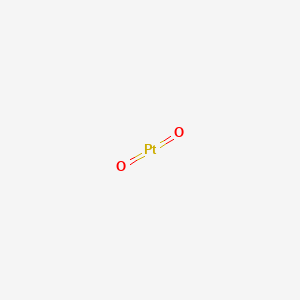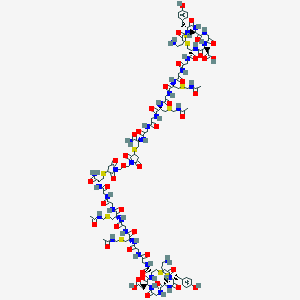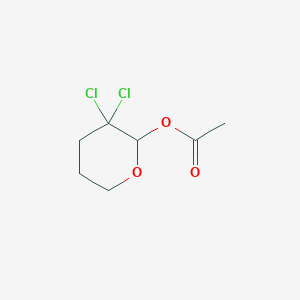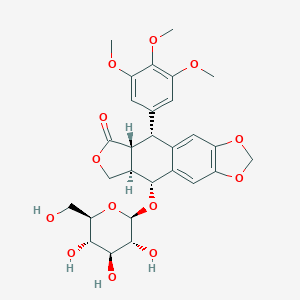
Podophyllotoxin glucoside
Overview
Description
Podophyllotoxin glucoside is a derivative of Podophyllotoxin . Podophyllotoxin is an aryltetralin-type lignan isolated from species of Podophyllum . It is recognized as a broad-spectrum pharmacologically active compound . Etoposide, a derivative of Podophyllotoxin, is used as a frontline chemotherapeutic drug against various cancers .
Synthesis Analysis
Glucoside derivatives of Podophyllotoxin were synthesized and evaluated for their in vitro cytotoxic activities against five human cancer cell lines .Molecular Structure Analysis
The molecular formula of Podophyllotoxin glucoside is C28H32O13 . The molecular weight is 576.5 g/mol .Scientific Research Applications
Chemotherapy
Podophyllotoxin 4-O-glucoside and its derivatives are widely recognized as broad-spectrum pharmacologically active compounds. Etoposide, for instance, is a frontline chemotherapeutic drug used against various cancers due to its superior anticancer activity . It has been used in the synthesis of clinically used anticancer reagents etoposide and teniposide .
COVID-19 Treatment
Etoposide, a derivative of Podophyllotoxin 4-O-glucoside, has recently been redeveloped for the purpose of treating cytokine storm in COVID-19 patients . It has been used to prevent the cytokine storm caused by the recent SARS-CoV-2 viral infection .
Antimalarial Treatment
The therapeutic value of podophyllotoxin as a mitosis inhibitor has other medicinal applications, including use as anti-malarial agents .
Antifungal Treatment
Podophyllotoxin, the parent compound of Podophyllotoxin 4-O-glucoside, has been reported to have antifungal properties .
Immune Modulation
Studies have discovered the immunosuppressive ability of podophyllotoxin derivatives .
Cell Cycle Arrest
Podophyllotoxin 4-O-glucoside can induce cell cycle arrest in the G2 phase . It inhibits the polymerization of tubulin, thus subduing the configuration of mitotic spindles .
Apoptosis Induction
Podophyllotoxin 4-O-glucoside can induce apoptosis through decreasing the mitochondrial membrane potential in cells .
Mitochondrial Membrane Potential Decrease
Podophyllotoxin 4-O-glucoside can decrease the mitochondrial membrane potential in cells, which can lead to apoptosis .
Mechanism of Action
Target of Action
Podophyllotoxin 4-O-glucoside primarily targets tubulin and topoisomerase II . These proteins play crucial roles in cell division and DNA replication, respectively . The compound also targets PLK1, CCDC20, and CDK1 genes, which are key in cell cycle regulation .
Mode of Action
Podophyllotoxin 4-O-glucoside interacts with its targets by binding and inhibiting them . It binds to tubulin, disrupting the formation of the microtubule network, which is essential for cell division . It also binds to topoisomerase II, stabilizing the temporary break caused by the enzyme, leading to DNA/RNA breaks .
Biochemical Pathways
The compound affects the cell cycle, particularly the G2/M phase , by inducing its arrest . It also influences the DNA damage checkpoint pathway by increasing the expression of checkpoint kinase 2 (Chk2) . This leads to downstream effects such as the reduction of proteins associated with epithelial-mesenchymal transition (EMT), including Twist1 .
Pharmacokinetics
It’s known that podophyllotoxin derivatives, including podophyllotoxin 4-o-glucoside, have issues with systemic toxicity, drug resistance, and low bioavailability . These factors significantly impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties.
Result of Action
Podophyllotoxin 4-O-glucoside has significant antitumor activity. It inhibits the migration and invasion of cancer cells, affects the cell cycle, and induces apoptosis . It also has a significant inhibitory effect on tumor growth and metastasis in colorectal cancer (CRC) cells and 5-FU-resistant cells .
Action Environment
The action of Podophyllotoxin 4-O-glucoside can be influenced by various environmental factors. For instance, the compound’s lipophilicity, molecular weight, and the number of rotatable bonds can affect its interaction with the biological environment and thus its efficacy
Safety and Hazards
Future Directions
The growing demand for Podophyllotoxin is increasing, and plant sources are proving to be an unreliable option for the future . This explains the exigency of utilizing microbial biotransformation as a considerable approach along with the need for devoted effort towards rationally designing the new generation of the group of Podophyllotoxin .
properties
IUPAC Name |
(5R,5aR,8aR,9R)-5-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[6,5-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O13/c1-34-17-4-11(5-18(35-2)26(17)36-3)20-12-6-15-16(39-10-38-15)7-13(12)25(14-9-37-27(33)21(14)20)41-28-24(32)23(31)22(30)19(8-29)40-28/h4-7,14,19-25,28-32H,8-10H2,1-3H3/t14-,19+,20+,21-,22+,23-,24+,25-,28-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVJTGLCCSFGAT-QNDDJFOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)OC6C(C(C(C(O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@H](C4=CC5=C(C=C24)OCO5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
576.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Podophyllotoxin glucoside | |
CAS RN |
16481-54-2 | |
| Record name | Podophyllotoxin glucoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16481-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Podophyllotoxin glucoside | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016481542 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



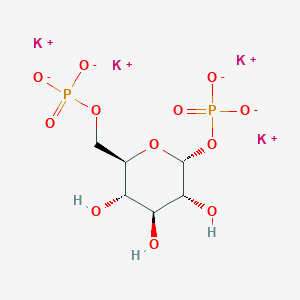
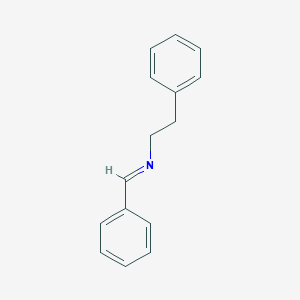
![Methyl 3-methyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B121207.png)

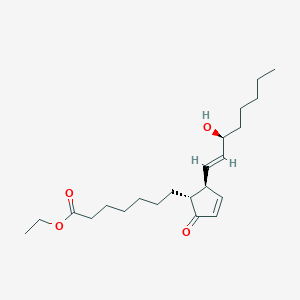
![N-Methylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B121217.png)
![2-Propyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B121218.png)
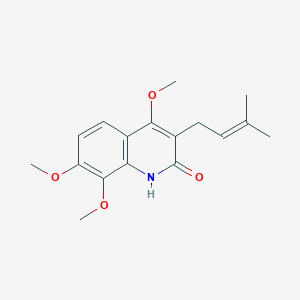
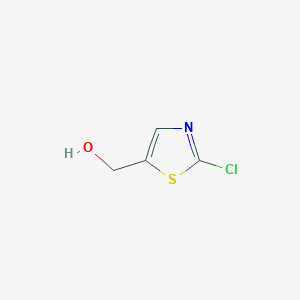
![2-Chloro-2',3',5'-tris-O-[(1,1-dimethylethyl)dimethylsilyl]-adenosine](/img/structure/B121224.png)
